molecular formula C16H24N2O3 B1445009 Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate CAS No. 1290895-57-6

Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate

Cat. No. B1445009
CAS RN: 1290895-57-6
M. Wt: 292.37 g/mol
InChI Key: KLYVJEAULZZAEB-UHFFFAOYSA-N
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Description

The compound “Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate” is a derivative of piperazine, which is a common structural motif found in many pharmaceuticals . Piperazine derivatives are often studied for their potential therapeutic effects .


Molecular Structure Analysis

The molecular structure of “Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate” would likely include a piperazine ring, a methoxyphenyl group, and an ethyl propanoate group .

Scientific Research Applications

Antihistamine Development

The piperazine moiety is a common feature in antihistamine drugs. Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate could be used to modulate the pharmacokinetic properties of antihistamines, potentially leading to the development of new drugs with improved efficacy and reduced side effects .

Antiparasitic Agents

Piperazine derivatives have applications as antiparasitic agents. This compound, with its piperazine core, may be explored for its efficacy against parasitic infections, contributing to the field of tropical medicine and pharmacology .

Antifungal and Antibacterial Agents

The structural motif of piperazine is known to contribute to antifungal and antibacterial properties. Research into Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate could lead to the discovery of new antimicrobial medications that are more effective against resistant strains of bacteria and fungi .

Antiviral Research

Given the ongoing need for antiviral drugs, especially in the wake of global pandemics, this compound’s potential antiviral properties could be significant. It could serve as a lead compound for the synthesis of drugs targeting a range of viruses .

Antipsychotic and Antidepressant Therapy

The piperazine structure is also found in compounds used for their antipsychotic and antidepressant effects. Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate might be valuable in creating new therapies for mental health conditions, with a focus on minimizing adverse reactions .

Anti-inflammatory and Anticoagulant Applications

Research into the anti-inflammatory and anticoagulant potential of this compound could provide insights into new treatments for inflammatory diseases and conditions requiring anticoagulation therapy .

Antitumor and Antidiabetic Drugs

The incorporation of Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate into antitumor and antidiabetic drugs could lead to novel treatments. Its role in the synthesis of such drugs could be pivotal in enhancing therapeutic outcomes .

Neurodegenerative Disease Treatment

Piperazine derivatives are being studied for their potential in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s. This compound could be part of cutting-edge research aimed at slowing down or reversing the progression of these debilitating diseases .

properties

IUPAC Name

ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-4-21-16(19)13(2)17-9-11-18(12-10-17)14-5-7-15(20-3)8-6-14/h5-8,13H,4,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYVJEAULZZAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1CCN(CC1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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